Cas no 81809-82-7 (5-methylimidazo[1,2-a]pyridin-3-amine)

5-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 5-position and an amine group at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry, particularly for targeting receptors or enzymes. The amine functionality allows for further derivatization, enabling the development of novel compounds with tailored properties. High purity and stability under standard conditions make it suitable for research and industrial-scale synthesis.
5-methylimidazo[1,2-a]pyridin-3-amine structure
81809-82-7 structure
Product Name:5-methylimidazo[1,2-a]pyridin-3-amine
CAS No:81809-82-7
MF:C8H9N3
MW:147.177160978317
CID:2857152
PubChem ID:12913352
Update Time:2025-05-19

5-methylimidazo[1,2-a]pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-methylimidazo[1,2-a]pyridin-3-amine
    • IMidazo[1,2-a]pyridin-3-aMine, 5-Methyl-
    • AKOS006359765
    • SB22968
    • DS-18703
    • SCHEMBL23872246
    • 81809-82-7
    • CS-0456006
    • O11476
    • MDL: MFCD14540212
    • Inchi: 1S/C8H9N3/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,9H2,1H3
    • InChI Key: ZQOVIOAGEVTUMH-UHFFFAOYSA-N
    • SMILES: N12C(=CN=C1C=CC=C2C)N

Computed Properties

  • Exact Mass: 147.079647300g/mol
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.3Ų

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5-methylimidazo[1,2-a]pyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:81809-82-7)5-methylimidazo[1,2-a]pyridin-3-amine
Order Number:A1091263
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):572.0
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Additional information on 5-methylimidazo[1,2-a]pyridin-3-amine

Introduction to 5-methylimidazo[1,2-a]pyridin-3-amine (CAS No. 81809-82-7) and Its Emerging Applications in Chemical Biology

5-methylimidazo[1,2-a]pyridin-3-amine, identified by the chemical identifier CAS No. 81809-82-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the imidazopyridine class, a family of molecules known for their diverse pharmacological applications. The presence of both imidazole and pyridine rings in its structure imparts a rich scaffold for further functionalization, making it a valuable building block in drug discovery efforts.

The 5-methylimidazo[1,2-a]pyridin-3-amine scaffold has been extensively studied for its role in modulating various biological pathways. Recent advancements in medicinal chemistry have highlighted its potential as an intermediate in the synthesis of novel therapeutic agents. The compound’s ability to interact with biological targets such as enzymes and receptors has opened up new avenues for developing treatments against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of 5-methylimidazo[1,2-a]pyridin-3-amine is its versatility in chemical modifications. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity. For instance, studies have demonstrated that appending certain functional groups to the methylimidazo[1,2-a]pyridin-3-amine core can significantly improve its interaction with specific protein targets. This flexibility has made it a preferred choice for medicinal chemists seeking to design molecules with tailored pharmacological properties.

In the realm of oncology, 5-methylimidazo[1,2-a]pyridin-3-amine derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. Preliminary studies indicate that certain analogs can selectively inhibit aberrant signaling pathways commonly found in cancer cells without affecting normal cellular functions. This selective toxicity is a critical factor in developing effective anticancer therapies. Additionally, the compound’s ability to cross the blood-brain barrier has raised interest in its potential application for treating central nervous system disorders.

The synthesis of 5-methylimidazo[1,2-a]pyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater functional group tolerance, enabling the rapid construction of complex derivatives.

Recent computational studies have further elucidated the structural features of 5-methylimidazo[1,2-a]pyridin-3-amine that contribute to its biological activity. Molecular docking simulations have identified key interactions between the compound and target proteins, providing insights into how modifications can enhance binding affinity. These findings have guided experimental efforts toward designing more potent and selective analogs.

The pharmacokinetic profile of 5-methylimidazo[1,2-a]pyridin-3-amine is another area of active investigation. Researchers are exploring ways to optimize its absorption, distribution, metabolism, and excretion (ADME) properties to improve therapeutic efficacy. For example, modifications aimed at increasing solubility and stability have been shown to enhance oral bioavailability and prolong circulation time within the body.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of 5-methylimidazo[1,2-a]pyridin-3-amine based drugs. Preclinical studies are underway to evaluate the safety and efficacy of several derivatives in animal models. Encouraging results from these trials have paved the way for human clinical trials, bringing us closer to realizing the therapeutic potential of this promising scaffold.

The future of 5-methylimidazo[1,2-a]pyridin-3-amine research lies in interdisciplinary approaches that combine synthetic chemistry with computational modeling and biological testing. By integrating these disciplines, scientists can accelerate the discovery and development of novel compounds that address unmet medical needs. The compound’s unique structural features continue to inspire innovation, making it a cornerstone in modern drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:81809-82-7)5-methylimidazo[1,2-a]pyridin-3-amine
A1091263
Purity:99%
Quantity:1g
Price ($):572.0
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